molecular formula C8H10BrNO B14230698 Benzenamine, 2-bromo-4-methoxy-3-methyl- CAS No. 573693-08-0

Benzenamine, 2-bromo-4-methoxy-3-methyl-

Cat. No.: B14230698
CAS No.: 573693-08-0
M. Wt: 216.07 g/mol
InChI Key: RRMAXPPCXXWDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2-bromo-4-methoxy-3-methyl- is an organic compound with the molecular formula C8H10BrNO. It is a derivative of benzenamine, where the benzene ring is substituted with a bromine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-bromo-4-methoxy-3-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-methoxy-3-methylbenzenamine using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 2-bromo-4-methoxy-3-methyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-bromo-4-methoxy-3-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

    Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenamines, while oxidation can produce quinones.

Scientific Research Applications

Benzenamine, 2-bromo-4-methoxy-3-methyl- has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Benzenamine, 2-bromo-4-methoxy-3-methyl- involves its interaction with various molecular targets. The bromine atom and methoxy group influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2-bromo-4-methyl-: Similar structure but lacks the methoxy group.

    Benzenamine, 4-methoxy-2-methyl-: Similar structure but lacks the bromine atom.

    Benzenamine, 3-bromo-2-methoxy-4-methyl-: Similar structure with different substitution pattern.

Uniqueness

Benzenamine, 2-bromo-4-methoxy-3-methyl- is unique due to the specific combination of substituents on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

573693-08-0

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-4-methoxy-3-methylaniline

InChI

InChI=1S/C8H10BrNO/c1-5-7(11-2)4-3-6(10)8(5)9/h3-4H,10H2,1-2H3

InChI Key

RRMAXPPCXXWDLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.